molecular formula C19H14Cl2N4O2S B10912137 1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10912137
M. Wt: 433.3 g/mol
InChI Key: OEQJPECGUYJMHQ-UHFFFAOYSA-N
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Description

1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Attachment of the benzothiazole moiety: This step often involves nucleophilic substitution reactions where the benzothiazole derivative reacts with the pyrazole intermediate.

    Introduction of the dichlorophenoxy group: This is usually done via etherification reactions, where the phenol derivative reacts with an appropriate alkylating agent in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling up reaction volumes: while maintaining reaction conditions.

    Purification techniques: such as recrystallization, chromatography, and distillation to isolate the final product.

    Quality control measures: to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to alcohols or amines.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Major Products:

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can include:

    Binding to enzymes or receptors: Modulating their activity, which can lead to therapeutic effects.

    Interference with cellular pathways: Affecting processes such as cell division, apoptosis, or signal transduction.

Comparison with Similar Compounds

  • 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
  • 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4-ETHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Comparison:

  • Structural Differences: Variations in the position of chlorine atoms or the substitution on the benzothiazole ring can significantly affect the compound’s reactivity and biological activity.
  • Unique Properties: The specific arrangement of functional groups in 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.

This detailed overview provides a comprehensive understanding of 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H14Cl2N4O2S

Molecular Weight

433.3 g/mol

IUPAC Name

1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H14Cl2N4O2S/c1-11-4-2-7-15-17(11)22-19(28-15)23-18(26)13-8-9-25(24-13)10-27-14-6-3-5-12(20)16(14)21/h2-9H,10H2,1H3,(H,22,23,26)

InChI Key

OEQJPECGUYJMHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3)COC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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